N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide
Description
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide is a heterocyclic compound featuring a pyrrolidine-2-carboxamide core modified with a 1,3,4-oxadiazole ring and a 1,3-dimethylpyrazole substituent.
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O4S/c1-11-10-15(24(2)23-11)17-21-22-18(29-17)20-16(26)14-4-3-9-25(14)30(27,28)13-7-5-12(19)6-8-13/h5-8,10,14H,3-4,9H2,1-2H3,(H,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAWIOOXAHWPOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that integrates multiple pharmacologically relevant moieties. This compound is of particular interest due to its potential biological activities, which can be attributed to the presence of the pyrazole, oxadiazole, and sulfonamide functionalities.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈F N₅O₃S
- Molecular Weight : 395.43 g/mol
The presence of various functional groups in the structure suggests a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Anticancer Activity
Research has indicated that compounds containing pyrazole and oxadiazole moieties exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study highlighted that oxadiazole derivatives showed promising activity against human cancer cell lines by disrupting mitochondrial function and inducing oxidative stress .
Antimicrobial Activity
The sulfonamide group in this compound is known for its antimicrobial properties. Sulfonamides have been widely studied for their effectiveness against various bacterial strains. In vitro studies have shown that related compounds exhibit significant antibacterial activity against pathogens such as E. coli and Staphylococcus aureus. The mechanism often involves inhibition of folate synthesis pathways in bacteria .
Anti-inflammatory Effects
The pyrazole ring is recognized for its anti-inflammatory effects. Compounds with this scaffold have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, pyrazole derivatives exhibited up to 85% inhibition of TNF-α at specific concentrations, suggesting that the compound could serve as a potent anti-inflammatory agent .
Study 1: Anticancer Assessment
In a recent study involving a series of oxadiazole derivatives similar to our compound, researchers found that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism was attributed to the modulation of signaling pathways involved in cell survival and proliferation .
Study 2: Antimicrobial Testing
A comprehensive evaluation of antimicrobial activity revealed that compounds with similar structural features displayed significant inhibition against Klebsiella pneumoniae and Pseudomonas aeruginosa. The tested compounds were effective at concentrations as low as 10 µg/mL, indicating strong potential for further development into therapeutic agents .
Comparative Analysis of Biological Activities
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing 1,3,4-oxadiazole and pyrazole frameworks exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives of oxadiazoles have shown efficacy in inhibiting cell growth in human cancer models, suggesting that this compound may possess similar properties due to its structural components .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Studies have demonstrated that derivatives containing the oxadiazole ring can exhibit antibacterial and antifungal activities. The mechanisms often involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways .
Anti-inflammatory Effects
Recent investigations into related compounds have highlighted their potential anti-inflammatory effects. The sulfonamide group in this compound could play a role in modulating inflammatory responses, making it a candidate for further studies in inflammatory disease models .
Synthetic Methodologies
The synthesis of N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide typically involves multi-step synthetic routes. Key steps include:
- Formation of the Oxadiazole Ring : This is commonly achieved through cyclization reactions involving hydrazones and carboxylic acids.
- Introduction of the Pyrazole Moiety : Pyrazoles can be synthesized via the reaction of 1,3-dimethylhydrazine with suitable carbonyl compounds.
- Sulfonamide Formation : The final step often involves the reaction of an amine with a sulfonyl chloride to form the sulfonamide linkage.
These methods emphasize the versatility of synthetic strategies available for creating complex heterocyclic compounds with potential biological activity .
Case Study 1: Anticancer Activity
In a study evaluating various oxadiazole derivatives, one compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines. This suggests that modifications to the oxadiazole structure can enhance anticancer activity, providing a pathway for developing more effective therapeutic agents .
Case Study 2: Antimicrobial Efficacy
Another research project focused on synthesizing pyrazole-based compounds and testing them against Staphylococcus aureus. Results indicated that certain derivatives exhibited significant antibacterial properties, highlighting the potential for developing new antibiotics from this class of compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness and functional similarities to other heterocycles can be dissected as follows:
Core Heterocyclic Systems
- 1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole: The target compound’s 1,3,4-oxadiazole ring differs from the 1,3,4-thiadiazole in ’s compound (1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide).
Pyrazole Substituents :
The 1,3-dimethylpyrazole group in the target compound contrasts with the unsubstituted pyrazoline rings in (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde). Methyl groups likely improve metabolic stability by sterically hindering enzymatic degradation .
Functional Group Variations
- Sulfonyl vs. Carbonyl Linkers: The 4-fluorophenylsulfonyl group in the target compound differs from the acetyl or propanoyl groups in ’s pyrazolines.
Pyrrolidine Modifications :
The pyrrolidine-2-carboxamide core is shared with ’s compound, but the latter features a 5-oxopyrrolidine system. The absence of a ketone in the target compound may reduce reactivity and increase stability in physiological conditions .
Pharmacological Relevance
- PDE Inhibition Potential: The compound’s fluorophenylsulfonyl and carboxamide groups resemble motifs in PDE inhibitors like sildenafil analogs (e.g., N-Desmethyl Sildenafil, CAS 139755-82-1, in ). However, the lack of a piperazinylsulfonyl group (as in sildenafil) suggests divergent selectivity profiles .
Antimicrobial and Anticancer Activity :
Pyrazole-oxadiazole hybrids (e.g., those in ) are reported for antimicrobial activity. The dimethylpyrazole and sulfonyl groups in the target compound may enhance membrane penetration, a critical factor for intracellular targets .
Structural and Functional Comparison Table
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield of this compound?
The compound can be synthesized via nucleophilic substitution reactions. A typical procedure involves reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with alkyl halides in the presence of K₂CO₃ as a base and DMF as a solvent at room temperature . Yield optimization may require varying substituents (R groups), adjusting stoichiometric ratios (e.g., 1.1 mmol RCH₂Cl per 1 mmol oxadiazole), and monitoring reaction progress via TLC or HPLC.
Q. Which spectroscopic techniques are critical for structural characterization?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., 4-fluorophenyl sulfonyl group, pyrrolidine carboxamide).
- IR Spectroscopy : To validate carbonyl (C=O) and sulfonyl (S=O) functional groups.
- Mass Spectrometry (HRMS) : For molecular weight verification and fragmentation pattern analysis.
- X-ray Crystallography : For resolving stereochemistry and solid-state conformation (if crystals are obtainable) .
Q. How can researchers design experiments to assess the compound’s stability under varying conditions?
Conduct stress testing under acidic, basic, oxidative, and thermal conditions (e.g., 40–80°C, pH 1–13). Monitor degradation products via HPLC-MS and quantify stability using kinetic modeling (e.g., Arrhenius equation for thermal degradation) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity or binding affinity in biological systems?
Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to simulate interactions with target proteins (e.g., enzymes or receptors). Combine with molecular dynamics (MD) simulations to assess conformational stability in solvated environments .
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions may arise from differences in assay conditions (e.g., cell lines, concentration ranges) or impurity profiles. Perform:
Q. What experimental designs are suitable for optimizing reaction conditions in scale-up synthesis?
Implement Design of Experiments (DoE) to evaluate critical parameters (e.g., temperature, solvent polarity, catalyst loading). Use response surface methodology (RSM) to identify optimal conditions while minimizing experimental runs . For example, a central composite design (CCD) can model nonlinear relationships between variables.
Q. How can researchers address low solubility or bioavailability in preclinical studies?
Strategies include:
- Prodrug design : Modify the carboxamide or sulfonyl group to enhance hydrophilicity.
- Cocrystallization : Explore coformers (e.g., carboxylic acids) to improve dissolution rates.
- Nanoparticle formulation : Use lipid-based carriers or polymeric nanoparticles for controlled release .
Methodological Considerations
Q. What approaches are recommended for analyzing substituent effects on biological activity?
- Comparative SAR : Synthesize analogs with systematic substitutions (e.g., replacing the 4-fluorophenyl group with other halogens or electron-withdrawing groups).
- Free-Wilson analysis : Quantify contributions of individual substituents to activity.
- QSAR modeling : Use topological descriptors (e.g., LogP, polar surface area) to correlate structure with activity .
Q. How can cross-disciplinary methods enhance research on this compound?
Integrate cheminformatics (e.g., PubChem data mining), microfluidics (for high-throughput screening), and machine learning (to predict synthetic pathways or toxicity profiles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
